molecular formula C6H12O B1149391 Cyclopentanemethanol CAS No. 1198600-13-3

Cyclopentanemethanol

Cat. No. B1149391
M. Wt: 100.15888
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanemethanol, also known as (Hydroxymethyl)cyclopentane or Cyclopentyl carbinol, is an organic compound with the linear formula C5H9CH2OH . It has a molecular weight of 100.16 . It is a metabolite found in or produced by Saccharomyces cerevisiae .


Synthesis Analysis

Cyclopentanemethanol can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal addition-esterification reaction conditions were a temperature range from 333.15 to 353.15 K, molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .


Molecular Structure Analysis

The molecular structure of Cyclopentanemethanol can be represented by the SMILES string OCC1CCCC1 . The InChI representation is 1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2 .


Chemical Reactions Analysis

The addition-esterification and transesterification reactions involved in the synthesis of Cyclopentanemethanol are exothermic . The free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions in the temperature range from 273.15 to 373.15 K .


Physical And Chemical Properties Analysis

Cyclopentanemethanol has a refractive index n20/D of 1.458 (lit.) . It has a boiling point of 162-163 °C (lit.) and a density of 0.926 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Biofuel Research : Cyclopentanol, a related compound, shows promise as an alternative biofuel. Blending cyclopentanol with diesel improves combustion efficiency, reduces soot emissions, and improves thermal efficiency (Chen et al., 2020).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The study of cyclopentanols and related compounds via NMR spectroscopy aids in understanding their structural properties and interactions. Such insights are valuable in various chemical and pharmaceutical applications (Roberts et al., 1971).

  • Antitumor Activity : Cyclopentanemethanol analogues have been synthesized and show significant antitumor activity, highlighting their potential in cancer treatment (Vince et al., 1984).

  • Explosion Prevention in Recycling : In the recycling of refrigerators, cyclopentane is used as a foaming agent. Studies on the explosibility of polyurethane dusts containing cyclopentane help in developing safer recycling processes (Nifuku et al., 2006).

  • Pharmaceutical Excipients : Cyclodextrins, structurally related to cyclopentanemethanol, are used in pharmaceutical formulations to enhance the solubility and bioavailability of drugs (Jansook et al., 2018).

  • Desalination Technology : Cyclopentane hydrates are being explored for their application in desalination processes. This novel approach could offer a sustainable solution for water purification (Ho-Van et al., 2019).

  • Thermodynamic Studies : Research on cyclopentane and its derivatives helps in understanding their thermodynamic properties, which is crucial in fields like material science and engineering (McCullough et al., 1959).

  • Influenza Virus Treatment : Cyclopentane derivatives have been found effective as neuraminidase inhibitors, showing potential in treating influenza virus infections (Smee et al., 2001).

Safety And Hazards

Cyclopentanemethanol is classified as a combustible liquid . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

cyclopentylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQVBYGGNVVVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189896
Record name Cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanemethanol

CAS RN

3637-61-4
Record name Cyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3637-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopentanemethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG8NG324P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
274
Citations
KH Park, DH Kim, M Cha - Chemical Physics Letters, 2021 - Elsevier
… (cyclopentanemethanol + CH 4 ) hydrate confirmed the formation of structure II hydrate with the inclusion of cyclopentanemethanol … profiles of the binary (cyclopentanemethanol + CH 4 ) …
Number of citations: 10 www.sciencedirect.com
RJ Parry, K Haridas - Tetrahedron letters, 1993 - Elsevier
5-Phosphoribosyl-1- (PRPP) is a key intermediate in a variety of important metabolic pathways. A total synthesis of the cyclopentyl analog of PRPP has been accomplished. A formal …
Number of citations: 13 www.sciencedirect.com
L Ötvös, J Beres, G Sagi, I Tömösközi, L Gruber - Tetrahedron letters, 1987 - Elsevier
1 and biological 2 studies of the carbocyclic analogues of nucleosides.(-)-Aristeromycin and (-)-neplanocin A are natural representatives of these compounds. Yet, only a few …
Number of citations: 50 www.sciencedirect.com
RC Cermak, R Vince - Tetrahedron Letters, 1981 - Elsevier
… Acid hydrolysis of 5 gave the aminetriol (k) 4f+amino-2a,3a-dihydroxy-lb-cyclopentanemethanol hydrochloride (a) which is easily converted to carbocyclic nucleosides as previously described.536 …
Number of citations: 65 www.sciencedirect.com
R Vince, J Brownell, S Daluge - Journal of medicinal chemistry, 1984 - ACS Publications
(±)-4a-Amino-2a, 3/3-dihydroxy-la-cyclopentanemethanol (6), the carbocyclic analogue of xylofuranosylamine, was synthesized from the previously reported 4a-acetamido-2a, 3a:-…
Number of citations: 50 pubs.acs.org
RC CERMAK, R VINCE - 1981 - pascal-francis.inist.fr
( +OU- ) 4B-AMINO-2ALPHA ,3ALPHA -DIHYDROXY-1BETA -CYCLOPENTANEMETHANOL HYDROCHLORIDE. CARBOCYCLIC RIBOFURANOSYLAMINE FOR THE SYNTHESIS OF …
Number of citations: 0 pascal-francis.inist.fr
BL Kam, NJ Oppenheimer - The Journal of Organic Chemistry, 1981 - ACS Publications
… Daluge and Vince4 have also noted that reduction of a compound similarto 9 by lithium borohydride gave an unexpected cyclopentanemethanol derivative corresponding to reduction …
Number of citations: 68 pubs.acs.org
A Nakagiri, K Imamura, K Yanagisawa, A Onda - Nanomaterials, 2021 - mdpi.com
… Over Ca-HAP(1.72) and Ca-HAP(1.62) catalysts, the selectivity of cyclopentanemethanol … cyclopentanemethanol and the C 8 -C 12 deoxygenated compounds. Cyclopentanemethanol …
Number of citations: 5 www.mdpi.com
DR Larkin - The Journal of Organic Chemistry, 1965 - ACS Publications
Results The catalytic vapor phase dehydrogenation of 1, 6-hexanediol (I) is an example of a reaction in which changes in the reaction conditions can bring about a profound change in …
Number of citations: 13 pubs.acs.org
RC Cermak, R Vince - Tetrahedron Letters, 1981 - Elsevier Science
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.